5,5-Difluoro-2,4,6-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, characterized by the presence of two fluorine atoms at the 5-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 5-position can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 5-amino-2,4,6-pyrimidinetrione derivatives.
Oxidation: Products may include higher oxidation state derivatives of the pyrimidine ring.
Reduction: Products include partially or fully reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-2,4,6-pyrimidinetrione has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of fluorinated barbiturates, which are potential candidates for sedative and anesthetic drugs.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Its derivatives are studied for their potential antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-2,4,6-pyrimidinetrione and its derivatives involves interactions with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability by forming strong hydrogen bonds and van der Waals interactions with the target molecules . The exact pathways and molecular targets vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dichloro-2,4,6-pyrimidinetrione: Similar structure but with chlorine atoms instead of fluorine.
5,5-Dibromo-2,4,6-pyrimidinetrione: Bromine atoms replace the fluorine atoms.
5,5-Diiodo-2,4,6-pyrimidinetrione: Iodine atoms replace the fluorine atoms.
Uniqueness
5,5-Difluoro-2,4,6-pyrimidinetrione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and metabolic stability compared to its halogenated counterparts. The fluorine atoms enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design .
Eigenschaften
CAS-Nummer |
55052-01-2 |
---|---|
Molekularformel |
C4H2F2N2O3 |
Molekulargewicht |
164.07 g/mol |
IUPAC-Name |
5,5-difluoro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
InChI-Schlüssel |
WUSJYRXQUKJZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(C(=O)NC(=O)N1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.